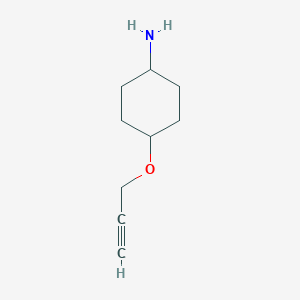

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-ynoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,8-9H,3-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBOFSMCNCKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Prop 2 Yn 1 Yloxy Cyclohexan 1 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group, known to participate in a wide range of reactions. Its reactivity is characterized by the acidic nature of the terminal proton and the ability of the carbon-carbon triple bond to undergo addition reactions and couplings.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne in 4-(prop-2-yn-1-yloxy)cyclohexan-1-amine is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govlumiprobe.com This reaction provides a highly efficient and reliable method for covalently linking molecules. nih.govnih.gov The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netchemie-brunschwig.ch

The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, which simplifies purification processes. chemie-brunschwig.chglenresearch.com The resulting triazole ring is chemically stable, resistant to oxidation and reduction, making it an excellent linker in various applications. nih.govchemie-brunschwig.ch The propargyl group, present in this compound, is noted for its excellent combination of reactivity with azides, ease of installation, and cost-effectiveness in CuAAC reactions. nih.gov

General Reaction Scheme for CuAAC:

In this reaction, the this compound would serve as the alkyne component, reacting with a suitable organic azide in the presence of a copper(I) catalyst.

Dimerization and Oligomerization Reactions

Terminal alkynes, such as the one present in this compound, can undergo dimerization and oligomerization reactions under various catalytic conditions. These reactions lead to the formation of conjugated enynes and other oligomeric structures. The dimerization of two identical terminal alkynes can result in three different products: E- or Z-configured 1,4-disubstituted 1,3-enynes (head-to-head dimerization) and geminal 1,3-enynes (head-to-tail dimerization). nih.gov

Catalysts based on transition metals are often employed to control the chemo-, regio-, and stereoselectivity of these reactions and to suppress further oligomerization. nih.gov For instance, rare-earth silylamides have been shown to catalyze the regio- and stereoselective dimerization of terminal alkynes to yield enynes. wiley-vch.de The choice of catalyst and reaction conditions, including the use of additives like amines, can significantly influence the product distribution. wiley-vch.deresearchgate.net

The mechanism for these transformations can involve steps like oxidative addition of the C-H bond of the alkyne, insertion of a second alkyne molecule, and subsequent reductive elimination. wiley-vch.de Organoactinide complexes have also been shown to be active catalysts for the linear oligomerization of terminal alkynes, with the regioselectivity being highly dependent on the alkyne's substituent. acs.org

Carbon-Carbon Bond Formation Reactions (e.g., Sonogashira Coupling, Alkynylation)

The terminal alkyne of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. researchgate.net The Sonogashira reaction is a powerful tool in organic synthesis for constructing complex molecular architectures. researchgate.netrsc.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org

Propargyl ethers, structurally related to the alkyne moiety in the title compound, are known to participate in Sonogashira couplings. researchgate.net While traditionally employing copper co-catalysts, copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic contexts. rsc.org Propargyl alcohols, another related substrate class, have been successfully used in Sonogashira reactions with various aryl halides. acs.orgnih.gov

Table of Sonogashira Coupling Reaction Components:

| Component | Role | Example |

|---|---|---|

| Alkyne | Nucleophilic partner | This compound |

| Aryl/Vinyl Halide | Electrophilic partner | Iodobenzene, Vinyl bromide |

| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | CuI |

Reactivity as a Nucleophile (e.g., acetylide formation)

The hydrogen atom of the terminal alkyne in this compound is significantly more acidic (pKa ≈ 25) than hydrogens in alkanes or alkenes. masterorganicchemistry.comopenstax.org This increased acidity is due to the high s-character (50%) of the sp-hybridized orbital containing the lone pair in the resulting conjugate base, the acetylide anion. openstax.orglibretexts.orglibretexts.org The electrons in an orbital with higher s-character are held closer to the nucleus, leading to greater stability of the negative charge. masterorganicchemistry.comopenstax.org

Treatment with a strong base, such as sodium amide (NaNH₂), can deprotonate the terminal alkyne to form a potent nucleophile, the acetylide anion. masterorganicchemistry.comlibretexts.org

Formation of the Acetylide Anion:

This acetylide anion can then participate in nucleophilic substitution (SN2) reactions with primary alkyl halides to form new carbon-carbon bonds, effectively extending the carbon chain. masterorganicchemistry.com It can also act as a nucleophile in addition reactions with carbonyl compounds (aldehydes and ketones) and in the opening of epoxides. masterorganicchemistry.com The formation of acetylide complexes is also a key step in some catalytic cycles, such as in the synthesis of propiolamidines. mdpi.com

Reactivity of the Cyclohexanamine Moiety

The primary amine group on the cyclohexane (B81311) ring provides a distinct site of reactivity, primarily acting as a nucleophile.

Amine Reactivity in Carbonyl Condensations (e.g., Schiff Base Formation)

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netiosrjournals.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.org The formation of the characteristic azomethine (-C=N-) group is often catalyzed by acid or base, or driven by heat. iosrjournals.org

Schiff bases are a versatile class of compounds and are widely used as ligands in coordination chemistry, as they can coordinate to metal ions through the azomethine nitrogen. researchgate.netresearchgate.netnih.gov The reaction is reversible and the resulting imine can be hydrolyzed back to the amine and carbonyl compound. iosrjournals.org

General Reaction for Schiff Base Formation:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |

The mechanism proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product. iosrjournals.org Cyclohexanediamine derivatives are commonly used in the synthesis of Schiff base ligands for creating metal complexes. researchgate.net

Nucleophilic Reactivity of the Amine Group

The primary amine group in this compound is a potent nucleophile, characteristic of alkylamines. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, which can readily attack electrophilic centers. This nucleophilicity allows the compound to participate in a wide array of chemical transformations that are fundamental to the synthesis of more complex molecules.

The amine can undergo reactions such as alkylation, acylation, and reductive amination. In these processes, the amine attacks carbonyl compounds, alkyl halides, or other electrophiles to form new carbon-nitrogen bonds. The synthesis of various propargylamines often utilizes this nucleophilic character in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which has become a highly efficient route to these compounds. researchgate.net The cyclohexyl group, being a bulky, non-planar substituent, can sterically influence the approach of electrophiles to the nitrogen atom, potentially affecting reaction rates compared to less hindered primary amines.

| Reaction Type | Electrophile | Product Type | General Significance |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride | Amide | Formation of stable amide bonds, common in peptide synthesis and materials science. |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Builds molecular complexity by adding alkyl substituents. |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | A key method for C-N bond formation, often used in pharmaceutical synthesis. researchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | Forms new C-N bonds via conjugate addition, a powerful tool in organic synthesis. bham.ac.uk |

| A³ Coupling | Aldehyde + Terminal Alkyne | Propargylamine | Efficient one-pot synthesis of propargylamines. researchgate.net |

Stereochemical Considerations in Cyclohexane Derivatives (e.g., Pyramidal Inversion)

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of the molecule's structure and reactivity. The compound can exist as two geometric isomers: cis and trans. Each of these isomers adopts a chair conformation to minimize steric and torsional strain.

In the trans-isomer , the two substituents (amine and propargyloxy groups) are on opposite sides of the ring. This allows for a conformation where both bulky groups can occupy equatorial positions (diequatorial), which is generally the most stable arrangement, minimizing 1,3-diaxial interactions. pressbooks.pub

In the cis-isomer , the substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. The ring will rapidly flip between the two possible chair conformations at room temperature. The equilibrium will favor the conformation where the larger substituent occupies the more stable equatorial position. mvpsvktcollege.ac.in

| Isomer | Possible Chair Conformations | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| trans | (1e, 4e) - diequatorial (1a, 4a) - diaxial | The diequatorial conformation is strongly favored due to the absence of 1,3-diaxial interactions involving the substituents. | Diaxial conformation suffers from significant 1,3-diaxial strain. |

| cis | (1a, 4e) - axial-equatorial (1e, 4a) - equatorial-axial | The two conformations are in rapid equilibrium. The conformation with the larger group in the equatorial position is favored. | The axial substituent experiences 1,3-diaxial strain with the axial hydrogens on the ring. |

Reactivity of the Propargyl Ether Linkage

The propargyl group is a highly versatile functional handle due to the reactivity of its terminal alkyne. This moiety can participate in a variety of transformations, including cyclizations, cycloadditions, and cleavage reactions, making it a valuable component in the design of complex molecular architectures.

While this compound itself does not possess an aryl group for intramolecular hydroarylation, its structural analogs, aryl propargyl ethers, undergo this reaction readily. This transformation is typically catalyzed by electrophilic metal catalysts such as indium(III) or gold(I) halides. rsc.orgnih.gov The mechanism involves the activation of the alkyne by π-coordination to the metal catalyst. This enhances the alkyne's electrophilicity, triggering a nucleophilic attack from the tethered aryl ring. rsc.org

Computational studies on indium-catalyzed hydroarylation of phenyl propargyl ether have shown that the reaction can proceed through either a 5-exo-dig or a 6-endo-dig pathway. rsc.org The regioselectivity is often dependent on the catalyst and the substituents on both the aryl ring and the alkyne. For many indium and gold-catalyzed systems, the 6-endo-dig cyclization is favored, leading to the formation of chromene derivatives. rsc.orgrsc.org This type of reaction highlights the synthetic potential of the propargyl ether linkage for constructing heterocyclic systems.

The terminal alkyne of the propargyl group is an excellent substrate for cycloaddition reactions. A notable example is the intermolecular [2+2] cycloaddition with alkenes, which provides a direct route to cyclobutene (B1205218) derivatives. These reactions are often catalyzed by transition metals, with gold(I) complexes being particularly effective. organic-chemistry.orgacs.org The success of the gold(I)-catalyzed [2+2] cycloaddition relies on the use of sterically bulky ligands on the gold center. These ligands selectively activate the alkyne for nucleophilic attack by the alkene while preventing competing side reactions. acs.orgorgsyn.org

Beyond [2+2] cycloadditions, the propargyl alkyne can participate in a range of other cycloaddition reactions:

1,3-Dipolar Cycloadditions: The reaction with azides to form 1,2,3-triazoles (a "click" reaction) is one of the most robust and widely used transformations of terminal alkynes. taylorfrancis.com

Gold-Catalyzed Cycloadditions: Depending on the reaction partner, propargyl substrates can undergo formal [2+3], [2+5], or tandem cycloadditions catalyzed by gold(I), leading to a variety of complex cyclic products. ntnu.edu

Pauson-Khand Reaction: Chiral propargyl allyl ethers can undergo intramolecular Pauson-Khand cycloaddition to form fused bicyclic products with high diastereoselectivity. acs.org

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| [2+2] Cycloaddition | Alkene | Gold(I) with bulky ligands | Cyclobutene organic-chemistry.orgacs.org |

| [3+2] Huisgen Cycloaddition | Azide | Copper(I) or Ruthenium(II) | 1,2,3-Triazole taylorfrancis.com |

| Pauson-Khand Reaction | Alkene (intramolecular) | Co₂(CO)₈, NMO | Fused Bicyclic Enone acs.org |

| Formal [2+3] Cycloaddition | Vinyl Ester | Gold(I) | Highly substituted cyclopentane (B165970) derivatives ntnu.edu |

Ethers are generally considered stable and unreactive functional groups, which is why they are often used as solvents or protecting groups. masterorganicchemistry.com However, the C-O bond in ethers can be cleaved under specific, often harsh, conditions.

Acid-Catalyzed Cleavage: Propargyl ethers can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.org The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as a halide ion, then attacks one of the adjacent carbon atoms. The reaction can proceed via an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orgfiveable.me For the propargyl ether, attack at the propargyl carbon would likely follow an SN2 mechanism.

Reductive and Catalytic Cleavage: More selective methods for cleaving propargyl ethers have been developed to avoid the use of strong acids.

Low-Valent Titanium: Reagents generated from Ti(O-i-Pr)₄ and Mg can effectively cleave propargyl ethers to the parent alcohols under mild conditions. acs.orgresearchgate.net

Alkali Metals: Treatment with sodium dispersion can generate a carbanion species via reductive cleavage of the propargylic C-O bond. acs.org

Transition Metal Catalysis: Various transition metal catalysts, including palladium and copper, can mediate the cleavage of propargyl groups, often under neutral conditions. nih.gov This has found applications in the design of cleavable linkers and protecting groups in biological chemistry.

| Reagent/Condition | Mechanism Type | Products | Reference |

|---|---|---|---|

| Strong Acid (e.g., HI, HBr) | Acid-catalyzed SN2/SN1 | Cyclohexanol + Propargyl Halide | masterorganicchemistry.comwikipedia.org |

| Ti(O-i-Pr)₄ / Mg | Reductive Cleavage | Cyclohexanol | acs.orgresearchgate.net |

| Sodium Dispersion / LiI | Reductive Cleavage | Cyclohexanol + Allene/Alkyne | acs.org |

| Pd/C in Water | Catalytic Hydrogenolysis (Depropargylation) | Cyclohexanol | researchgate.net |

| Cu(I)-BTTAA | Catalytic Cleavage | Cyclohexanol | nih.gov |

Advanced Mechanistic Studies

Detailed mechanistic investigations, often employing a combination of kinetic analysis, isotopic labeling, and computational chemistry, have provided deeper insights into the reactivity of propargyl ethers and related systems.

In the context of gold(I)-catalyzed reactions, mechanistic studies have been pivotal. For example, in the intramolecular hydroarylation of allenes (structurally related to alkynes), it was found that the active catalyst, R₃PAu⁺, does not remain free in solution. Instead, it forms a more stable, bridged digold complex as the catalyst resting state. nih.gov This sequestration of the active Lewis acidic species has significant implications for the reaction kinetics. The reaction proceeds when this resting state is activated by a Brønsted acid, regenerating the catalytic cycle. nih.gov

Similarly, DFT (Density Functional Theory) calculations have been instrumental in elucidating the reaction pathways of indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers. rsc.org These studies have mapped out the potential energy surfaces for the 5-exo-dig and 6-endo-dig cyclization pathways, identifying the transition states and intermediates. Such calculations revealed that while the initial cyclization steps might have similar activation energies, subsequent deprotonation/protonation steps can be rate-determining and ultimately control the product distribution, favoring the formation of 2H-chromenes. rsc.org These advanced studies are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve desired selectivity and efficiency.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, owing to the reactivity of the terminal alkyne. Plausible pathways include cycloaddition reactions, metal-catalyzed cross-coupling, and intramolecular cyclizations.

One significant reaction pathway for the propargyl group is the [4+2] cycloaddition , also known as the Diels-Alder reaction, where the alkyne can act as a dienophile. wikipedia.orgresearchgate.net When reacted with a suitable diene, this compound would be expected to form a bicyclic adduct. The reaction proceeds through a concerted pericyclic transition state, leading to a cyclohexadiene derivative. For heteroatom-substituted alkynes and enynes, theoretical studies have shown that such cycloadditions can provide a green chemical route to various bicyclic products. researchgate.net Depending on the diene, multi-step mechanisms involving zwitterionic or diradical intermediates have also been proposed for certain [4+2] cycloadditions. mdpi.com

Another prominent pathway is the 1,3-dipolar cycloaddition , a [4+2] cycloaddition variant, where the alkyne reacts with a 1,3-dipole, such as an azide or a nitrone, to form a five-membered heterocyclic ring. wikipedia.orgtaylorfrancis.com The reaction with an azide, often catalyzed by copper(I) (a "click" reaction), would yield a triazole-substituted cyclohexylamine (B46788) derivative.

The terminal alkyne can also undergo intramolecular reactions . For instance, under basic conditions, intramolecular cycloaddition of related amino-alkyne systems has been observed. dntb.gov.ua For this compound, this could potentially involve the amine acting as an internal nucleophile, although this would lead to a highly strained small ring system. More plausible intramolecular pathways might occur if the molecule is further functionalized.

In the presence of transition metal catalysts, the reaction pathway can be diverted towards α-alkynylation of the cyclic amine . Mechanistic studies on similar systems suggest a pathway involving a metal-mediated anti-1,5-hydride transfer from the propargylic position to form an iminium ion intermediate. This intermediate is then attacked by a metal-alkynyl species, generated in situ from the terminal alkyne, to yield an α-alkynylated cyclic amine. nih.gov

The self-reaction of propargyl radicals is another potential, though more extreme, reaction pathway, which is a fundamental step in the synthesis of polycyclic aromatic hydrocarbons. nih.gov This pathway involves either H-abstraction or, more favorably, an addition mechanism forming various bimolecular products. nih.gov

| Reaction Type | Reactant | Plausible Intermediate | Expected Product |

| [4+2] Cycloaddition | Diene | Concerted pericyclic transition state | Bicyclic adduct |

| 1,3-Dipolar Cycloaddition | Azide | - | Triazole derivative |

| Metal-Catalyzed α-Alkynylation | Terminal Alkyne | Iminium ion | α-Alkynylated cyclic amine |

| Intramolecular Cyclization | Base | - | Cyclic product |

Role of Catalysts in Reaction Mechanisms and Catalytic Cycles

Catalysts play a pivotal role in modulating the reactivity of this compound, particularly at the propargyl moiety. Transition metal catalysts, including those based on copper, rhodium, gold, and cadmium, are instrumental in activating the terminal alkyne and steering the reaction towards specific outcomes. nih.govnih.govmdpi.com

In copper-catalyzed reactions , such as the azide-alkyne cycloaddition ("click" chemistry), the catalyst's role is to facilitate the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide, lowering the activation energy for the cycloaddition and allowing the reaction to proceed under mild conditions. A proposed catalytic cycle involves the coordination of Cu(I) to the alkyne, followed by deprotonation to form the copper acetylide. This species then reacts with the azide, and subsequent cyclization and protonolysis release the triazole product and regenerate the Cu(I) catalyst.

Rhodium catalysts are effective in promoting hydroamination and hydroalkoxylation reactions of alkynes. For instance, a rhodium/phosphine (B1218219) catalyst system has been shown to facilitate the anti-Markovnikov addition of anilines to terminal alkynes. researchgate.net The catalytic cycle likely involves the formation of a rhodium-hydride species, which then undergoes migratory insertion with the alkyne to form a vinyl-rhodium intermediate. Subsequent reaction with the amine and reductive elimination would yield the enamine product and regenerate the active catalyst.

Gold and platinum catalysts are also known to activate alkynes towards nucleophilic attack. mdpi.com In the context of this compound, a gold catalyst could activate the alkyne, making it more susceptible to intramolecular attack by the amine or ether oxygen, or intermolecular attack by other nucleophiles. Gold catalysts bearing N-heterocyclic carbene (NHC) ligands are particularly active in alkyne hydroalkoxylation. mdpi.com

In the Nicholas reaction , a dicobalt hexacarbonyl complex is used to stabilize a propargylic carbocation. nih.gov While this is technically a stoichiometric reagent that is consumed and later removed, it acts as a catalyst for the propargylation of nucleophiles under acidic conditions. The cobalt complex protects the alkyne and facilitates the formation of a highly reactive propargyl cation, which can then be attacked by a nucleophile.

The table below summarizes the roles of various catalysts in plausible reactions involving the propargyl group.

| Catalyst | Reaction Type | Role of Catalyst | Key Catalytic Intermediate |

| Copper(I) | Azide-Alkyne Cycloaddition | Formation of copper acetylide | Copper acetylide |

| Rhodium(I) | Hydroamination | Migratory insertion | Vinyl-rhodium species |

| Gold(I)/Gold(III) | Hydroalkoxylation/Cyclization | π-activation of the alkyne | Gold-π-alkyne complex |

| Cadmium(II) | α-Alkynylation of amines | Mediation of 1,5-hydride transfer | 1-Alkynyl cadmium species |

| Co₂(CO)₈ | Nicholas Reaction | Stabilization of propargyl cation | Cobalt-stabilized propargyl cation |

Regioselectivity and Stereoselectivity in Reactions

The structural features of this compound, namely the chiral centers on the cyclohexane ring and the unsymmetrical nature of the propargyl group, introduce the potential for regioselectivity and stereoselectivity in its reactions.

Regioselectivity is a key consideration in reactions involving the terminal alkyne. For instance, in metal-catalyzed hydroamination or hydroalkoxylation, the addition of the N-H or O-H bond across the triple bond can, in principle, lead to two different regioisomers (Markovnikov and anti-Markovnikov addition). The choice of catalyst and ligands can strongly influence this outcome. Rhodium catalysts with specific phosphine ligands have been shown to favor the anti-Markovnikov product in the hydroamination of terminal alkynes. researchgate.net

In 1,3-dipolar cycloadditions with unsymmetrical dipoles, two regioisomeric products are also possible. The regioselectivity is governed by the electronic and steric properties of both the alkyne and the dipole.

Stereoselectivity is pertinent due to the presence of stereocenters in the cyclohexane ring. The cis and trans isomers of this compound will likely exhibit different reactivity and lead to different stereochemical outcomes. The pre-existing stereochemistry of the cyclohexane ring can direct the approach of reagents, leading to diastereoselective product formation.

For example, in the metal-catalyzed α-alkynylation of cyclic amines, a high degree of stereoselectivity has been observed. nih.gov The reaction proceeds through a metal-mediated anti-1,5-hydride transfer, which leads to the formation of an iminium intermediate. The subsequent nucleophilic attack of the alkynyl metal species can be highly stereoselective, often favoring the product with an E-configured double bond in the newly formed allylic side chain. nih.gov

Intramolecular reactions, such as the [2+2] trapping of transient 1,2-cyclohexadienes, have been shown to proceed with complete diastereoselectivity for the cis-fused products. researchgate.net While this is a different system, it highlights how the cyclic nature of the starting material can enforce high stereocontrol in cycloaddition reactions.

The table below provides a hypothetical overview of potential selectivity in reactions of this compound.

| Reaction Type | Selectivity | Controlling Factors | Expected Outcome |

| Hydroamination | Regioselectivity | Catalyst, ligands, solvent | Predominantly anti-Markovnikov product with appropriate catalyst |

| 1,3-Dipolar Cycloaddition | Regioselectivity | Electronic and steric effects | Formation of one major regioisomer |

| α-Alkynylation | Stereoselectivity | Metal catalyst, substrate stereochemistry | High E-selectivity for the allylic double bond |

| Intramolecular Cycloaddition | Diastereoselectivity | Ring strain, transition state geometry | Formation of a specific diastereomer |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the propargyl and cyclohexylamine (B46788) moieties.

The ¹H NMR spectrum of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The molecule's structure, featuring a cyclohexane (B81311) ring, can exist in cis and trans isomeric forms, which would significantly affect the spectrum. Assuming the trans isomer for this analysis, which is often thermodynamically more stable, the protons on the cyclohexane ring would be chemically non-equivalent, leading to complex splitting patterns.

Expected ¹H NMR Signal Assignments:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetylenic C-H | ~ 2.4 - 2.8 | Triplet (t) |

| Propargylic O-CH ₂ | ~ 4.1 - 4.3 | Doublet (d) |

| Cyclohexyl CH -O | ~ 3.4 - 3.7 | Multiplet (m) |

| Cyclohexyl CH -N | ~ 2.8 - 3.2 | Multiplet (m) |

| Amine NH ₂ | ~ 1.5 - 2.5 (broad) | Singlet (s, broad) |

| Cyclohexyl CH ₂ | ~ 1.2 - 2.2 | Multiplets (m) |

Proton Equivalence: The eight protons on the cyclohexane ring (excluding H-1 and H-4) are diastereotopic due to the stereocenters at C-1 and C-4. This non-equivalence would result in complex multiplets in the aliphatic region of the spectrum. The two protons of the propargylic -CH₂- group are chemically equivalent. The two amine protons are also equivalent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 9 distinct carbon signals are expected, corresponding to each unique carbon atom.

Expected ¹³C NMR Signal Assignments:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Alkynyl C ≡CH | ~ 80 |

| Alkynyl C≡C H | ~ 75 |

| Cyclohexyl C -O | ~ 75 - 78 |

| Propargylic O-C H₂ | ~ 58 - 60 |

| Cyclohexyl C -N | ~ 48 - 52 |

| Cyclohexyl C H₂ (adjacent to C-N) | ~ 30 - 35 |

| Cyclohexyl C H₂ (adjacent to C-O) | ~ 28 - 33 |

To definitively assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, helping to trace the connectivity within the cyclohexane ring and confirm the coupling between the acetylenic proton and the propargylic methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the key ether linkage by showing a correlation between the propargylic methylene protons and the C-4 of the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Acetylene | ≡C-H stretch | ~ 3300 (strong, sharp) |

| Amine | N-H stretch | ~ 3300 - 3400 (medium, two bands) |

| Alkane | C-H stretch | ~ 2850 - 2950 |

| Alkyne | C≡C stretch | ~ 2100 - 2150 (weak to medium) |

| Amine | N-H bend | ~ 1590 - 1650 |

| Ether | C-O stretch | ~ 1070 - 1150 (strong) |

The presence of a sharp peak around 3300 cm⁻¹ (alkyne C-H) and a weaker band around 2120 cm⁻¹ (C≡C) would confirm the propargyl group. The broad N-H stretching bands and the strong C-O ether band would also be key diagnostic peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₅NO), the expected exact molecular weight is approximately 153.1154 g/mol .

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 153.

Fragmentation Analysis: The molecule would likely undergo characteristic fragmentation. Plausible fragmentation pathways include:

Loss of the propargyl group (-C₃H₃) leading to a fragment at m/z = 114.

Cleavage of the ether bond, potentially leading to a cyclohexene-amine radical cation.

Alpha-cleavage adjacent to the amine group is a common fragmentation for amines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal. Currently, there are no published crystal structures for this compound.

If a suitable crystal could be grown, this technique would:

Unambiguously determine the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring.

Reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat).

Provide precise bond lengths and angles for the entire molecule.

Show intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. This information is particularly valuable for understanding the physical properties of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine, which contains a cyclohexane (B81311) ring, this analysis is crucial. The cyclohexane ring can exist in various conformations, such as chair, boat, and twist-boat forms. Furthermore, the substituents—the amino group and the propargyloxy group—can be in either axial or equatorial positions, leading to different stereoisomers (e.g., cis and trans).

Density Functional Theory (DFT) is a widely used set of methods for these calculations, balancing computational cost with accuracy. A thorough conformational analysis would involve optimizing the geometry of all possible low-energy conformers and isomers to determine their relative stabilities. This would reveal the preferred shape of the molecule in its ground state. Despite the utility of these methods, specific data on the optimized geometries and relative conformational energies for this compound are not present in the available literature.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, this analysis would predict characteristic frequencies for key functional groups, including the C≡C-H stretch of the alkyne, the C-O-C stretch of the ether, the N-H stretches of the amine, and various C-H and C-C vibrations of the cyclohexane ring. This theoretical spectrum could then be used to interpret and assign peaks in an experimentally measured spectrum. However, published results of such a vibrational analysis for this specific compound could not be located.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior, including its reactivity and optical properties.

HOMO-LUMO Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily excitable. Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to be involved in electron donation (typically the amine and ether oxygen) or acceptance (often associated with the alkyne's π-system). This information is fundamental for predicting how the molecule will interact with other chemical species. Specific calculations detailing the HOMO-LUMO energies and charge transfer properties for this compound are not available in the scientific literature.

Reactivity Descriptors from Electronic Structure Calculations

From the electronic structure, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from DFT, include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculated values would provide a quantitative scale for the reactivity of this compound, allowing for comparisons with other molecules. However, literature reporting these specific reactivity descriptors for the title compound could not be identified.

Mechanistic Computational Studies

Computational chemistry is also invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, mechanistic studies could explore its synthesis, potential degradation pathways, or its participation in reactions such as "click" chemistry via the terminal alkyne. Such studies would provide a step-by-step understanding of bond-breaking and bond-forming processes at the molecular level. At present, there are no published computational studies detailing specific reaction mechanisms involving this compound.

Potential Energy Surface (PES) Mapping and Transition State Identification

There are currently no published studies that map the potential energy surface of this compound. Such analyses are crucial for understanding the molecule's conformational landscape, identifying its most stable geometric isomers (cis/trans), and determining the energy barriers associated with conformational changes. Furthermore, the identification of transition states for potential reactions involving the propargyl ether or amine functionalities has not been reported.

Reaction Path Analysis

In the absence of foundational PES studies, no reaction path analyses, such as Intrinsic Reaction Coordinate (IRC) calculations or applications of the Reaction Valley Approach, have been performed for this compound. These calculations are essential for confirming that an identified transition state connects the correct reactants and products and for providing a detailed picture of the reaction mechanism at a molecular level.

Catalytic Cycle Elucidation via Computational Modeling

The potential role of this compound in catalytic processes remains computationally unexplored. The terminal alkyne group is often a versatile handle in catalysis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. However, no computational models have been published that detail the energetic and structural steps of a catalytic cycle involving this specific compound.

Structure-Reactivity Relationships from Theoretical Data

The development of structure-reactivity relationships from theoretical data is contingent on the availability of that data. Without computational studies on this compound and its analogues, it is not possible to correlate specific structural features (e.g., the orientation of the propargyl group, the stereochemistry of the cyclohexane ring) with its reactivity profile. Theoretical descriptors such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which are standard outputs of quantum chemical calculations, have not been reported for this molecule.

Applications of 4 Prop 2 Yn 1 Yloxy Cyclohexan 1 Amine As a Building Block in Complex Organic Synthesis

The chemical compound 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne, a primary amine, and a central cyclohexyl scaffold, provides two distinct points for chemical modification. This unique combination of functional groups allows for its integration into a wide array of complex molecular architectures, spanning from pharmaceuticals to advanced materials. The terminal alkyne group is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The primary amine group, on the other hand, readily undergoes reactions such as amide bond formation, providing a robust method for connecting the molecule to other chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine with high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amine alkylation. A validated approach involves reacting a cyclohexanamine precursor with propargyl bromide under basic conditions (e.g., triethylamine in ethanol) at elevated temperatures (e.g., 140°C) to introduce the propargyloxy group . Purification via preparative TLC or column chromatography is recommended to isolate the product. Key parameters include:

- Reagents : Triethylamine (TEA), propargyl bromide, anhydrous ethanol.

- Conditions : Reflux under nitrogen, followed by vacuum distillation.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques (NMR, MS, FTIR) be employed to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : The cyclohexane ring protons appear as multiplet signals (δ 1.2–2.5 ppm), while the propargyloxy group shows a distinctive triplet for the terminal alkyne proton (δ 2.5–3.0 ppm). The amine proton may appear as a broad singlet (δ 1.5–2.0 ppm) .

- Mass Spectrometry (ESI+) : Look for the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula (C9H15NO: calculated m/z 154.12). Fragmentation patterns should confirm the propargyloxy moiety .

- FTIR : Key peaks include N-H stretch (~3350 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-O-C ether stretch (~1100 cm⁻¹).

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer :

- Exothermic Risk Mitigation : Use controlled addition of propargyl bromide and cooling (0–5°C) to prevent runaway reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.

- Waste Disposal : Quench residual propargyl bromide with aqueous ammonia and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what methods determine absolute configuration?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve enantiomers .

- Absolute Configuration : Assign via X-ray crystallography of a resolved enantiomer or comparative electronic circular dichroism (ECD) with known analogs .

Q. What computational approaches predict the reactivity and binding interactions of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on hydrogen bonding with the amine and steric effects from the cyclohexane ring .

- Docking Studies : Use AutoDock Vina to screen potential protein targets (e.g., monoamine oxidases) based on structural analogs .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Purity Validation : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS.

- Stereochemical Consistency : Verify enantiomeric excess (e.e.) using chiral HPLC, as biological activity often varies between enantiomers .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) and compare with structurally validated analogs (e.g., 2,3-dimethylcyclohexylamine) .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The cyclohexane ring’s steric bulk protects the amine from protonation, while the propargyloxy group may undergo hydrolysis. Monitor via 1H NMR in D2O .

- Oxidative Stability : Test using H2O2 or KMnO4. The alkyne group is susceptible to oxidation to a ketone, which can be tracked via FTIR (C=O stretch at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.